Androgen receptor antagonist 9

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

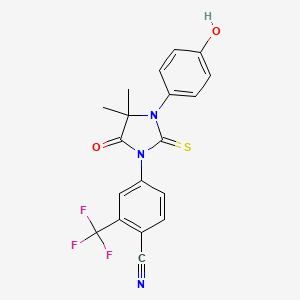

4-[3-(4-hydroxyphenyl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O2S/c1-18(2)16(27)24(17(28)25(18)12-5-7-14(26)8-6-12)13-4-3-11(10-23)15(9-13)19(20,21)22/h3-9,26H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMSHSUYAZHWKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)O)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Development of Androgen Receptor Antagonists: A Technical Guide

Introduction: The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer. Consequently, it has emerged as a primary therapeutic target. This technical guide provides an in-depth overview of the discovery and development of androgen receptor antagonists, detailing the underlying biological pathways, key experimental methodologies, and the evolution of therapeutic strategies to combat resistance. Designed for researchers, scientists, and drug development professionals, this document consolidates critical data and protocols to facilitate a comprehensive understanding of this vital area of oncology research.

The Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway is central to the growth and survival of prostate cancer cells. The classical pathway begins with the binding of androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating the transcription of genes that drive cell proliferation and survival.[1][2][3]

There is also a non-classical signaling pathway where AR can be activated in the absence of androgens, through cross-talk with other signaling pathways such as those mediated by growth factors.[2]

Generations of Androgen Receptor Antagonists

The development of AR antagonists has progressed through several generations, each aiming to improve efficacy and overcome resistance.

-

First-Generation Antagonists: These include compounds like flutamide, nilutamide, and bicalutamide.[4] They act as competitive inhibitors of androgen binding to the AR. However, their efficacy is limited by their potential to act as partial agonists, especially in the context of AR overexpression or mutations.

-

Second-Generation Antagonists: This class includes enzalutamide (B1683756), apalutamide, and darolutamide.[4][5] These agents exhibit higher binding affinity for the AR and more effectively inhibit its nuclear translocation and binding to DNA.[1][6] Unlike first-generation antagonists, they generally lack agonist activity.[2][7]

-

Novel and Emerging Antagonists: Research is ongoing to develop new classes of AR antagonists that can overcome the resistance mechanisms that emerge against second-generation agents. These include selective AR degraders (SARDs) and molecules that target other domains of the AR, such as the N-terminal domain.[8]

Core Experimental Protocols in AR Antagonist Development

The discovery and characterization of novel AR antagonists rely on a series of well-established in vitro and in vivo assays.

Androgen Receptor Competitive Binding Assay

Objective: To determine the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Methodology:

-

Preparation of AR Source: A cytosol fraction containing the AR is prepared from a suitable source, such as the ventral prostate of rats.[9] The protein concentration of the cytosol is determined.[9]

-

Assay Setup: The assay is typically performed in a 96-well or 384-well plate format.[5][10]

-

Competition Reaction: A constant concentration of a radiolabeled androgen (e.g., [3H]-R1881) is incubated with the AR-containing cytosol in the presence of increasing concentrations of the test compound.[9][11]

-

Separation of Bound and Unbound Ligand: The bound radioligand is separated from the unbound ligand. This can be achieved using methods like hydroxylapatite (HAP) slurry precipitation or scintillation proximity assay (SPA).[5][9]

-

Quantification: The amount of bound radioactivity is quantified using a scintillation counter.[9]

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be calculated.[12]

Luciferase Reporter Gene Assay

Objective: To measure the ability of a compound to inhibit AR-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., COS-7, PC-3) is co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an ARE-driven promoter.[13][14]

-

Compound Treatment: The transfected cells are treated with an androgen (e.g., DHT) to activate the AR, along with increasing concentrations of the test antagonist.[13][15]

-

Cell Lysis: After an incubation period, the cells are lysed to release the luciferase enzyme.[14][16]

-

Luminometry: A luciferase substrate (e.g., luciferin) is added to the cell lysate, and the resulting luminescence is measured using a luminometer.[13][15]

-

Data Analysis: The reduction in luciferase activity in the presence of the antagonist is used to determine its inhibitory potency (IC50).[17]

Cell Proliferation Assay

Objective: To assess the effect of an AR antagonist on the proliferation of androgen-sensitive prostate cancer cells.

Methodology:

-

Cell Seeding: Androgen-sensitive prostate cancer cells (e.g., LNCaP) are seeded in 96-well plates.[18][19]

-

Compound Treatment: The cells are treated with various concentrations of the test antagonist in the presence of an androgen to stimulate growth.[18][20]

-

Incubation: The plates are incubated for a period of several days to allow for cell proliferation.[19][20]

-

Viability Assessment: The number of viable cells is determined using a colorimetric or fluorometric assay, such as the XTT or WST-8 assay.[18][19][20]

-

Data Analysis: The inhibition of cell proliferation by the antagonist is quantified to determine its anti-proliferative efficacy.[21]

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of an AR antagonist in a living organism.

Methodology:

-

Tumor Implantation: Human prostate cancer cells (e.g., LNCaP) are subcutaneously injected into immunocompromised mice.[22][23][24]

-

Tumor Growth: The tumors are allowed to grow to a palpable size.[22]

-

Treatment: The mice are then treated with the test antagonist, typically administered orally or via injection.[25]

-

Tumor Monitoring: Tumor volume is measured regularly throughout the study.[26]

-

Endpoint Analysis: At the end of the study, the tumors are excised and may be analyzed for biomarkers of AR activity.[24] Patient-derived xenografts (PDXs) are also increasingly used as they may better reflect the heterogeneity of human tumors.[24][25]

Quantitative Data on Second-Generation AR Antagonists

The following tables summarize key quantitative data for the second-generation AR antagonists enzalutamide, apalutamide, and darolutamide.

Table 1: In Vitro Activity of Second-Generation AR Antagonists

| Compound | Target | Assay | Cell Line | IC50 | Citation(s) |

| Enzalutamide | Androgen Receptor | Competitive Binding | LNCaP | 21.4 nM | [17][27] |

| Enzalutamide | AR Transcriptional Activity | Luciferase Reporter | - | 26 nM | [17] |

| Enzalutamide | Cell Proliferation | - | Various Breast Cancer Lines | 4 µM to >50 µM | [28] |

| Apalutamide | Androgen Receptor | Competitive Binding | - | 16.0 nM | [27][29] |

| Apalutamide | AR Transcriptional Activity | Luciferase Reporter | - | 200 nM | [17] |

| Darolutamide | AR Transcriptional Activity | Luciferase Reporter | - | 26 nM | [17] |

Table 2: Clinical Efficacy of Second-Generation AR Antagonists

| Compound | Clinical Trial | Patient Population | Primary Endpoint | Result | Citation(s) |

| Apalutamide | SPARTAN | Non-metastatic castration-resistant prostate cancer (nmCRPC) | Metastasis-Free Survival (MFS) | Median MFS: 40.5 months vs. 16.2 months for placebo (HR 0.28) | [30] |

| Apalutamide | TITAN | Metastatic castration-sensitive prostate cancer (mCSPC) | Overall Survival (OS) | Improved OS (HR 0.67) | [30] |

| Darolutamide | ARAMIS | nmCRPC | MFS | Median MFS: 40.4 months vs. 18.4 months for placebo (HR 0.41) | [31][32] |

| Darolutamide | ARASENS | mHSPC (with docetaxel) | OS | Significant improvement in OS (HR 0.68) | [33][34] |

Mechanisms of Resistance to Androgen Receptor Antagonists

Despite the initial efficacy of AR antagonists, resistance inevitably develops in many patients.[1] The primary mechanisms of resistance can be broadly categorized as AR-dependent and AR-independent.[1]

AR-Dependent Mechanisms:

-

AR Gene Amplification and Overexpression: Increased levels of the AR protein can sensitize cancer cells to low levels of androgens.[1]

-

AR Mutations: Mutations in the ligand-binding domain of the AR can alter its structure, allowing it to be activated by other steroids or even by the antagonists themselves.[2] For example, the F876L mutation can convert enzalutamide from an antagonist to an agonist.[2]

-

AR Splice Variants: The expression of constitutively active AR splice variants that lack the ligand-binding domain, such as AR-V7, is a significant mechanism of resistance to second-generation antagonists.[2]

AR-Independent Mechanisms:

-

Bypass Signaling Pathways: Activation of alternative signaling pathways, such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways, can drive tumor growth independently of the AR.[3]

-

Glucocorticoid Receptor Upregulation: The glucocorticoid receptor can be upregulated and activate a significant portion of the AR-responsive genes, thereby circumventing AR blockade.[2]

Novel and Future Strategies in AR Antagonist Development

To address the challenge of resistance, several innovative strategies are being pursued:

-

Targeting AR Mutants: Novel antagonists are being designed to be effective against common AR mutations that confer resistance to existing drugs.[35][36] Darolutamide, for instance, has shown activity against some AR-mutated variants.[2]

-

Development of SARDs: Selective androgen receptor degraders are bifunctional molecules that not only block AR activity but also induce its degradation, offering a potential way to overcome resistance mediated by AR overexpression.[8]

-

Targeting Other AR Domains: The development of molecules that target domains of the AR other than the ligand-binding domain, such as the N-terminal domain or the DNA-binding domain, represents a promising approach to inhibit both full-length AR and its splice variants.[37]

-

Combination Therapies: Combining AR antagonists with inhibitors of other key signaling pathways, such as PI3K or PARP, is being actively explored in clinical trials to overcome resistance and improve patient outcomes.[3][38]

-

Virtual Screening: Computational methods, such as virtual screening and molecular docking, are being increasingly used to identify novel AR antagonists with unique chemical scaffolds and mechanisms of action.[4][35][36]

Conclusion

The development of androgen receptor antagonists has significantly improved the treatment landscape for prostate cancer. However, the emergence of resistance remains a major clinical challenge. A deeper understanding of the AR signaling pathway and the molecular mechanisms of resistance is driving the development of next-generation therapies. The continued application of advanced preclinical models and innovative drug discovery strategies holds the promise of more durable and effective treatments for patients with advanced prostate cancer.

References

- 1. oaepublish.com [oaepublish.com]

- 2. Mechanisms of Resistance to Second-Generation Antiandrogen Therapy for Prostate Cancer: Actual Knowledge and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance to second-generation androgen receptor antagonists in prostate cancer | Semantic Scholar [semanticscholar.org]

- 4. Discovery of Novel Androgen Receptor Ligands by Structure-based Virtual Screening and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 6. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. goldbio.com [goldbio.com]

- 16. assaygenie.com [assaygenie.com]

- 17. mdpi.com [mdpi.com]

- 18. Inhibition of Aberrant Androgen Receptor Induction of Prostate Specific Antigen Gene Expression, Cell Proliferation and Tumor Growth by 17α-Estradiol in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Androgen receptor signaling is required for androgen-sensitive human prostate cancer cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Androgen Suppresses Proliferation of Castration-Resistant LNCaP 104-R2 Prostate Cancer Cells via Androgen Receptor, Skp2, and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 22. meliordiscovery.com [meliordiscovery.com]

- 23. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]

- 24. In Vivo Models for Prostate Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]

- 27. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 28. erc.bioscientifica.com [erc.bioscientifica.com]

- 29. go.drugbank.com [go.drugbank.com]

- 30. urology-textbook.com [urology-textbook.com]

- 31. Darolutamide: An Evidenced-Based Review of Its Efficacy and Safety in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 32. What clinical trials have been conducted for Darolutamide? [synapse.patsnap.com]

- 33. fda.gov [fda.gov]

- 34. researchgate.net [researchgate.net]

- 35. Discovery of Novel Anti‐Resistance AR Antagonists Guided by Funnel Metadynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Discovery of Novel Anti-Resistance AR Antagonists Guided by Funnel Metadynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Resistance to second-generation androgen receptor antagonists in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to "Compound 28" Androgen Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action for distinct molecules referred to as "Compound 28" that exhibit androgen receptor (AR) antagonist properties. Due to the non-specific nomenclature in early-stage drug discovery, "Compound 28" has been used to designate several different chemical entities with varying mechanisms of AR modulation. This document delineates the available scientific data for three such compounds: a steroidal dual glucocorticoid/androgen receptor antagonist, a non-steroidal androgen receptor antagonist, and a potent androgen receptor degrader.

Section 1: Compound 28 (ORIC-101) - A Steroidal Glucocorticoid and Androgen Receptor Antagonist

Compound 28, also known as ORIC-101, is a potent steroidal antagonist of the glucocorticoid receptor (GR) with additional activity as a weak, full antagonist of the androgen receptor.[1] Its design was derived from mifepristone (B1683876) with structural modifications aimed at reducing AR agonistic effects, a common liability in this class of molecules.[1]

Mechanism of Action

ORIC-101 competitively inhibits the binding of glucocorticoids to the GR, thereby antagonizing GR-mediated signaling.[1] In the context of the androgen receptor, it acts as a full antagonist, inhibiting the transcriptional activity of the AR.[1] The key structural modification, the replacement of an N-methyl group with an isopropyl group, significantly diminishes AR agonism compared to its precursors.[1]

Quantitative Data

| Parameter | Value | Cell Line/Assay | Reference |

| GR Antagonism | |||

| IC50 (Luciferase Assay) | 5.6 nM | - | [1] |

| IC50 (FKBP5 expression) | 17.2 nM | OVCAR5 | [1] |

| IC50 (GILZ expression) | 21.2 nM | OVCAR5 | [1] |

| AR Antagonism | |||

| IC50 (Luciferase Assay) | 484 ± 110 nM | - | [1] |

| AR Agonism | |||

| Emax (% of Dihydrotestosterone) | 11% | - | [1] |

Experimental Protocols

GR/AR Luciferase Antagonism Assay:

-

Cells are transiently co-transfected with expression vectors for the respective receptor (GR or AR) and a reporter plasmid containing luciferase gene under the control of a hormone-responsive promoter.

-

Transfected cells are then treated with a constant concentration of the agonist (dexamethasone for GR, dihydrotestosterone (B1667394) for AR) and varying concentrations of Compound 28 (ORIC-101).

-

Following an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

GR Target Gene Expression in OVCAR5 cells:

-

OVCAR5 human ovarian cancer cells, which express GR, are stimulated with dexamethasone (B1670325) in the presence or absence of varying concentrations of Compound 28 (ORIC-101).

-

After a specified treatment duration, total RNA is extracted from the cells.

-

The mRNA levels of GR target genes, such as FKBP5 and GILZ, are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

IC50 values are determined from the dose-dependent inhibition of gene expression.

Signaling Pathway Diagram

Caption: Mechanism of Compound 28 (ORIC-101) antagonism.

Section 2: Compound 28 - A Non-Steroidal Androgen Receptor Antagonist

This iteration of "Compound 28" is a novel, non-steroidal androgen receptor antagonist. It is a deshydroxy bicalutamide (B1683754) derivative that demonstrates significantly improved potency over existing anti-androgens like bicalutamide and even the second-generation drug enzalutamide (B1683756) in certain prostate cancer cell lines.[2]

Mechanism of Action

As a direct competitive antagonist, this Compound 28 binds to the ligand-binding domain (LBD) of the androgen receptor. This binding prevents the binding of endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (DHT), thereby inhibiting the subsequent conformational changes required for AR nuclear translocation and co-activator recruitment.[2] This ultimately leads to the suppression of AR-mediated gene transcription, including that of prostate-specific antigen (PSA), and a reduction in cancer cell proliferation.[2]

Quantitative Data

| Parameter | Value | Cell Line | Reference |

| Anti-proliferative Activity | |||

| IC50 | 0.43 µM | LNCaP | [2] |

| IC50 (Bicalutamide) | 20.44 µM | LNCaP | [2] |

| IC50 (Enzalutamide) | 1.36 µM | LNCaP | [2] |

Experimental Protocols

Anti-proliferative Activity Assay (LNCaP cells):

-

LNCaP human prostate cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with a range of concentrations of Compound 28, bicalutamide, or enzalutamide.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The absorbance is measured, and the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

PSA Expression Analysis:

-

LNCaP cells are treated with Compound 28 at various concentrations.

-

Following treatment, total RNA is isolated, and the expression level of the PSA gene (KLK3) is quantified by RT-qPCR.

-

Alternatively, protein lysates can be collected, and PSA protein levels can be determined by Western blotting or ELISA.

Logical Relationship Diagram

Caption: Logical flow of the non-steroidal Compound 28's action.

Section 3: Compound 28 - A Potent Androgen Receptor Degrader (PROTAC)

This version of "Compound 28" is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to induce the degradation of the androgen receptor.[3] It represents a distinct and highly potent mechanism of AR antagonism that goes beyond simple receptor blockade.

Mechanism of Action

PROTAC Compound 28 functions by simultaneously binding to the androgen receptor and an E3 ubiquitin ligase.[3] This ternary complex formation facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. The catalytic nature of this process allows a single molecule of Compound 28 to induce the degradation of multiple AR proteins, leading to a profound and sustained reduction in AR levels within the cancer cell.[3]

Quantitative Data

| Parameter | Value | Cell Line | Treatment Time | Reference |

| DC50 | 0.3 nM | VCaP | 24 hours | [3] |

| DC90 | 3 nM | VCaP | 24 hours | [3] |

DC50/90: Concentration required to degrade 50% or 90% of the target protein.

Experimental Protocols

AR Degradation Assay (Western Blotting):

-

VCaP human prostate cancer cells are treated with various concentrations of Compound 28 for a specified duration (e.g., 24 hours).

-

Following treatment, cells are harvested and lysed to extract total protein.

-

Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is probed with a primary antibody specific for the androgen receptor, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of AR degradation relative to a vehicle-treated control.

-

DC50 and DC90 values are calculated from the dose-response data.

Experimental Workflow Diagram

Caption: Workflow for assessing AR degradation by PROTAC Compound 28.

References

In-Depth Technical Guide: Properties of the CBP/p300 Bromodomain Inhibitor CAS 915086-32-7 (FT-7051/Pocenbrodib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

While detailed proprietary data on the synthesis and physicochemical properties are not extensively available in the public domain, the following information has been compiled from available sources.

| Property | Value | Source |

| CAS Number | 915086-32-7 | Public Databases |

| Synonyms | Androgen receptor antagonist 9, FT-7051, P-300, Pocenbrodib | [1] |

| Molecular Formula | C₁₉H₁₄F₃N₃O₂S | Public Databases |

| Molecular Weight | 405.39 g/mol | Public Databases |

| Appearance | Solid | Public Databases |

| Bioavailability | Orally bioavailable | [5] |

Mechanism of Action: A CBP/p300 Bromodomain Inhibitor

Contrary to its initial designation, CAS 915086-32-7 (FT-7051/pocenbrodib) is not a direct antagonist of the androgen receptor. Instead, it is a highly potent and selective small molecule inhibitor of the bromodomains of the paralogous histone acetyltransferases (HATs), CBP and p300.[1][5]

The key steps in its mechanism of action are:

-

Binding to CBP/p300 Bromodomains: FT-7051/pocenbrodib targets and binds to the bromodomain of CBP and p300. This domain is responsible for recognizing acetylated lysine (B10760008) residues on histones and other proteins, a crucial step in transcriptional activation.[5][6]

-

Disruption of Protein-Protein Interactions: By occupying the bromodomain, the inhibitor prevents CBP and p300 from binding to acetylated histones and other transcriptional machinery.

-

Inhibition of AR Co-activation: CBP and p300 are essential co-activators for the androgen receptor. They are required for the full transcriptional activity of AR, including the constitutively active splice variant AR-v7, which is implicated in resistance to standard anti-androgen therapies.

-

Downregulation of AR-Target Gene Expression: By inhibiting CBP/p300 function, FT-7051/pocenbrodib effectively blocks AR-mediated transcription of target genes that drive prostate cancer cell proliferation and survival.[7]

This indirect mechanism of AR antagonism makes FT-7051/pocenbrodib a promising therapeutic agent for metastatic castration-resistant prostate cancer (mCRPC), including tumors that have developed resistance to direct AR inhibitors.[6][7]

Signaling Pathway Diagram

Caption: Mechanism of action of FT-7051/pocenbrodib.

Preclinical and Clinical Data

Preclinical Efficacy

In vitro studies have demonstrated that FT-7051/pocenbrodib is a potent and selective inhibitor of CBP/p300.[7] It exhibits antiproliferative activity in AR-positive prostate cancer cell lines, including models that are resistant to enzalutamide (B1683756) and express the AR-v7 splice variant.[7][8]

| Assay | Cell Line(s) | Key Findings | Reference |

| In Vitro Proliferation | AR-positive prostate cancer cells (including AR-v7 models) | Antiproliferative activity demonstrated. | [7] |

| Gene Expression | Prostate cancer cell lines | Inhibits the expression of AR and AR-dependent genes. | [7] |

| In Vivo Efficacy | Prostate cancer models (resistant to enzalutamide) | Shows efficacy in preclinical models. | [7] |

Note: Specific IC50 values and quantitative in vivo efficacy data for FT-7051/pocenbrodib are not publicly available in the reviewed literature.

Clinical Trial Data (Phase 1 "Courage Study")

The initial clinical evaluation of FT-7051/pocenbrodib was conducted in the Phase 1 "Courage Study" (NCT04575766) in men with mCRPC.[2][8]

Pharmacokinetics:

| Parameter | Finding | Reference |

| Absorption | Rapidly absorbed following oral administration. | [6] |

| Tmax | Maximum blood concentrations reached within 2 hours. | [6] |

| Dose Proportionality | Exposure increased in a greater than dose-proportional manner. | [8] |

| Efficacious Dose | The 150 mg dose achieved concentrations approaching the predicted efficacious dose from preclinical models. | [6] |

Safety and Tolerability:

| Parameter | Finding | Reference |

| Adverse Events | Majority of treatment-emergent adverse events (TEAEs) were mild (Grade 1) or moderate (Grade 2). | [6] |

| Serious Adverse Events | One patient experienced possibly related Grade 3 hyperglycemia. | [6] |

| Discontinuations | No discontinuations due to adverse events were reported in the initial cohort. | [6] |

Pharmacodynamics and Efficacy:

| Parameter | Finding | Reference |

| Target Engagement | Skin biopsies showed a reduction in H3K27AC, a biomarker of CBP/p300 pathway activity. | [6] |

| Preliminary Efficacy | One evaluable patient demonstrated an ongoing PSA50 response. | [6] |

Experimental Protocols

Detailed, step-by-step experimental protocols for FT-7051/pocenbrodib are proprietary. However, based on the characterization of similar CBP/p300 inhibitors, the following outlines the methodologies for key experiments.

CBP/p300 Bromodomain Binding Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common high-throughput method to quantify the binding of an inhibitor to a bromodomain.

Principle: The assay measures the disruption of the interaction between a fluorescently labeled CBP/p300 bromodomain protein (donor fluorophore) and a biotinylated, acetylated histone peptide bound to a streptavidin-conjugated acceptor fluorophore. Inhibition of this interaction by a compound like FT-7051/pocenbrodib leads to a decrease in the FRET signal.

General Workflow:

-

Reagent Preparation:

-

Dilute the test compound (e.g., FT-7051/pocenbrodib) to various concentrations in assay buffer.

-

Prepare a solution of Europium-labeled CBP/p300 bromodomain protein.

-

Prepare a mixture of the biotinylated acetylated histone peptide and the APC-conjugated streptavidin acceptor.

-

-

Assay Plate Setup (384-well format):

-

Add the diluted test compound or vehicle control to the wells.

-

Add the Europium-labeled CBP/p300 bromodomain protein to all wells and incubate to allow for binding.

-

Add the histone peptide/streptavidin-APC mixture to initiate the FRET reaction.

-

-

Data Acquisition:

-

Incubate the plate at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation (e.g., 340 nm).

-

-

Data Analysis:

-

Calculate the ratio of the acceptor to donor fluorescence.

-

Plot the FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: General workflow for a TR-FRET based CBP/p300 bromodomain binding assay.

Pharmacodynamic Biomarker Analysis (H3K27ac in Skin Biopsies)

This assay is used to confirm target engagement in a clinical setting by measuring the level of histone H3 acetylation at lysine 27 (a key mark deposited by CBP/p300) in a surrogate tissue like skin.

General Workflow:

-

Sample Collection and Processing:

-

Obtain skin punch biopsies from subjects before and after treatment.

-

Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.

-

Cryosection the frozen tissue.

-

-

Protein Extraction:

-

Homogenize the tissue sections in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein or histone fractions.

-

-

Quantification of H3K27ac:

-

This can be done using various methods, such as:

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against H3K27ac and a loading control (e.g., total Histone H3).

-

ELISA: Use a sandwich ELISA kit with a capture antibody for total H3 and a detection antibody for H3K27ac.

-

Immunohistochemistry (IHC): Stain tissue sections with an anti-H3K27ac antibody to visualize the changes in acetylation in situ.

-

-

-

Data Analysis:

-

Quantify the levels of H3K27ac relative to the loading control (for Western blot) or total H3 (for ELISA).

-

Compare the post-treatment levels to the pre-treatment baseline to determine the pharmacodynamic effect of the inhibitor.

-

Caption: Workflow for H3K27ac pharmacodynamic biomarker analysis.

Conclusion

CAS 915086-32-7 (FT-7051/pocenbrodib) is a first-in-class, orally bioavailable inhibitor of the CBP/p300 bromodomains. Its unique mechanism of action, which leads to the functional antagonism of androgen receptor signaling, makes it a promising therapeutic candidate for metastatic castration-resistant prostate cancer, particularly in patient populations resistant to direct AR antagonists. Initial clinical data have demonstrated a favorable safety profile and evidence of target engagement. Further clinical development is underway to fully elucidate its therapeutic potential.

References

- 1. Pocenbrodib | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 2. urologytimes.com [urologytimes.com]

- 3. trial.medpath.com [trial.medpath.com]

- 4. Pathos AI Begins Phase 1b/2a Trial of CBP/p300 Inhibitor Pocenbrodib [synapse.patsnap.com]

- 5. Facebook [cancer.gov]

- 6. biospace.com [biospace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Androgen Receptor Antagonist 9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated nuclear transcription factor, plays a pivotal role in the development and progression of prostate cancer. Consequently, the development of potent and specific AR antagonists is a cornerstone of therapeutic strategies for this malignancy. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a key nonsteroidal androgen receptor antagonist, designated as Androgen Receptor Antagonist 9 (also known as compound 28). This compound belongs to the thiohydantoin class of AR antagonists, which includes the clinically approved drug enzalutamide. Understanding the SAR of this chemical scaffold is crucial for the rational design of next-generation AR inhibitors with improved potency, selectivity, and resistance profiles.

Core Structure and Pharmacophore

This compound is characterized by a central thiohydantoin heterocyclic core. The essential pharmacophoric elements for potent AR antagonism in this series of compounds have been identified through extensive medicinal chemistry efforts. The key structural features include:

-

A-Ring: An electron-deficient aromatic ring, typically a 4-cyano-3-(trifluoromethyl)phenyl group. This moiety is critical for high-affinity binding to the ligand-binding pocket (LBP) of the androgen receptor. The cyano and trifluoromethyl groups act as strong hydrogen bond acceptors and engage in crucial interactions with amino acid residues within the LBP.

-

Linker: The thiohydantoin core serves as a rigid linker, appropriately positioning the A-ring and the C-ring for optimal interaction with the receptor.

-

C-Ring: A second aromatic or heteroaromatic ring attached to the N1 position of the thiohydantoin core. Modifications to this ring system have been extensively explored to modulate pharmacokinetic properties and overcome resistance mechanisms. In the case of this compound, this is a 4-hydroxyphenyl group.

Structure-Activity Relationship (SAR) Analysis

The antagonistic activity of thiohydantoin-based compounds is highly dependent on the nature and substitution pattern of the A and C rings. The following sections summarize the key SAR findings derived from the evaluation of this compound and its analogs.

A-Ring Modifications

The 4-cyano-3-(trifluoromethyl)phenyl A-ring is a highly optimized motif for AR antagonism. SAR studies have demonstrated that:

-

Electron-Withdrawing Groups are Essential: The presence of strong electron-withdrawing groups at the para- and meta-positions of the phenyl ring is crucial for potent antagonistic activity. The combination of a para-cyano and a meta-trifluoromethyl group provides a synergistic effect on binding affinity.

-

Positional Isomers Exhibit Reduced Activity: Shifting the positions of the cyano and trifluoromethyl groups on the phenyl ring generally leads to a significant decrease in potency.

-

Replacement of Cyano or Trifluoromethyl Groups: Substitution of the cyano or trifluoromethyl groups with other electron-withdrawing moieties can be tolerated to some extent, but often results in a reduction in activity compared to the original motif.

Thiohydantoin Core Modifications

The 5,5-dimethylthiohydantoin core is a common feature in this class of antagonists.

-

Gem-Dimethyl Group: The gem-dimethyl substitution at the C5 position of the thiohydantoin ring is important for maintaining a favorable conformation for receptor binding and can contribute to metabolic stability.

-

Thione Group: The sulfur atom at the C2 position is a key feature of the thiohydantoin scaffold.

C-Ring Modifications

The C-ring of this compound is a 4-hydroxyphenyl group. The nature of this ring and its substituents significantly influences the overall pharmacological profile.

-

Phenolic Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding interactions within the LBP, potentially enhancing binding affinity.

-

Substitution on the Phenyl Ring: The position and nature of substituents on the C-ring phenyl group can impact potency, selectivity, and pharmacokinetic properties.

Quantitative Data

The following table summarizes the biological activity of this compound and related compounds from published studies.

| Compound | A-Ring | C-Ring | AR Binding Affinity (IC50, nM) | AR Antagonist Activity (IC50, nM) |

| This compound | 4-Cyano-3-(trifluoromethyl)phenyl | 4-Hydroxyphenyl | Data not publicly available | Data not publicly available |

| Bicalutamide (B1683754) | 4-Cyano-3-(trifluoromethyl)phenyl | 4-Fluorophenylsulfonyl | ~160 | ~720 |

| MDV3100 (Enzalutamide) | 4-Cyano-3-(trifluoromethyl)phenyl | 4-Carboxamidophenyl | 36 | 21 |

Experimental Protocols

Androgen Receptor Binding Assay (Competitive Radioligand Binding Assay)

This assay is used to determine the affinity of a test compound for the androgen receptor.

Materials:

-

Rat or human androgen receptor (recombinant or from tissue homogenates).

-

[³H]-R1881 (methyltrienolone) as the radioligand.

-

Test compounds (e.g., this compound).

-

Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, incubate the androgen receptor preparation with a fixed concentration of [³H]-R1881 and varying concentrations of the test compound.

-

Incubate the mixture at 4°C for a specified period (e.g., 18 hours) to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881 (IC50) by non-linear regression analysis.

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the functional antagonist activity of a compound.

Materials:

-

A suitable mammalian cell line (e.g., PC-3 or LNCaP prostate cancer cells) that is responsive to androgens.

-

An androgen receptor expression vector (if the cell line does not endogenously express AR).

-

A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

-

A transfection reagent.

-

Dihydrotestosterone (DHT) or another AR agonist.

-

Test compounds.

-

Cell culture medium and supplements.

-

Luciferase assay reagent (if using a luciferase reporter).

Procedure:

-

Seed the cells in a multi-well plate.

-

Co-transfect the cells with the AR expression vector (if necessary) and the ARE-reporter plasmid.

-

After an incubation period to allow for protein expression, treat the cells with a fixed concentration of an AR agonist (e.g., DHT) in the presence of varying concentrations of the test compound.

-

Incubate the cells for a further 24-48 hours.

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Calculate the concentration of the test compound that inhibits 50% of the agonist-induced reporter gene activity (IC50) using non-linear regression analysis.

Visualizations

Androgen Receptor Signaling Pathway

Caption: Classical Androgen Receptor Signaling Pathway and Antagonist Action.

Experimental Workflow for AR Antagonist Screening

Caption: Workflow for the Discovery and Optimization of AR Antagonists.

Conclusion

The thiohydantoin scaffold, exemplified by this compound, represents a highly successful class of nonsteroidal androgen receptor antagonists. The well-defined structure-activity relationships, centered around the essential 4-cyano-3-(trifluoromethyl)phenyl A-ring and the versatile C-ring, have enabled the development of potent and clinically effective drugs. Further exploration of this chemical space, guided by the principles outlined in this guide, holds promise for the discovery of next-generation AR antagonists with improved efficacy and the ability to overcome resistance mechanisms in advanced prostate cancer.

Androgen receptor antagonist 9 target binding and affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Androgen Receptor (AR) Antagonist 9, also known as compound 28, a novel non-steroidal AR antagonist. This document outlines its target binding affinity, the experimental protocols used for its characterization, and its mechanism of action within the androgen receptor signaling pathway.

Core Target Binding and Affinity

Androgen Receptor Antagonist 9 has demonstrated potent activity in inhibiting the proliferation of human prostate cancer cell lines. Its efficacy is highlighted by its sub-micromolar half-maximal inhibitory concentration (IC50) values, indicating a significant improvement in potency over the first-generation anti-androgen, Bicalutamide, and a greater than three-fold enhancement compared to the second-generation drug, Enzalutamide, in the LNCaP cell line.

Quantitative Data Summary

The anti-proliferative activities of this compound (compound 28) and reference compounds were assessed across various human prostate cancer cell lines. The IC50 values, representing the concentration of the drug that inhibits 50% of cell growth, are summarized in the table below.

| Compound | LNCaP IC50 (μM) | VCaP IC50 (μM) | PC3 IC50 (μM) |

| This compound (Compound 28) | 0.43 | Sub-micromolar | Sub-micromolar |

| Bicalutamide | 20.44 | Not Reported | Not Reported |

| Enzalutamide | 1.36 | Not Reported | Not Reported |

Data sourced from Kandil et al., European Journal of Medicinal Chemistry, 2019.[1][2]

Signaling Pathway and Mechanism of Action

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA.[3] This process initiates the transcription of genes involved in cell proliferation and survival.[3]

AR antagonists, such as this compound, competitively inhibit the binding of androgens to the Ligand Binding Domain (LBD) of the AR.[4] This prevents the conformational changes necessary for receptor activation, nuclear translocation, and subsequent gene transcription. Molecular modeling studies of this compound have revealed a novel binding mode within the LBD of the androgen receptor.[1][2]

Below is a diagram illustrating the androgen receptor signaling pathway and the inhibitory action of an antagonist.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Cell Growth Inhibition Assay

This assay determines the anti-proliferative activity of the compound.

-

Cell Culture : Human prostate cancer cell lines (LNCaP, VCaP, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding : Cells are seeded into 96-well plates at a density of 2 x 10³ cells per well and allowed to attach overnight.

-

Compound Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, bicalutamide, or enzalutamide. A vehicle control (DMSO) is also included.

-

Incubation : The plates are incubated for a period of 48 to 96 hours.

-

Viability Assessment : Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assay. 10% CCK-8 solution is added to the medium, and the plates are incubated for 1 hour at 37°C.

-

Data Analysis : The absorbance is measured at a wavelength of 450 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Quantitative Real-Time PCR (qPCR) for PSA Expression

This assay confirms the AR antagonist activity of the compound by measuring the expression of a downstream target gene, Prostate-Specific Antigen (PSA).

-

Cell Treatment : LNCaP cells are seeded and treated with this compound or control compounds as described in the cell growth inhibition assay.

-

RNA Extraction : After the treatment period, total RNA is extracted from the cells using an appropriate RNA isolation kit.

-

Complementary DNA (cDNA) Synthesis : The extracted RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit. RNA samples are diluted to a uniform concentration (e.g., 50 ng/μl), and 10 μl of RNA is mixed with 10 μl of the reverse transcription master mix. The reaction is carried out in a thermal cycler.

-

qPCR : The cDNA is then used as a template for qPCR using a suitable master mix and specific primers for the PSA gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis : The relative expression of the PSA gene is calculated using the comparative Ct (ΔΔCt) method, with the housekeeping gene as the internal control. A reduction in PSA mRNA levels upon treatment with the compound confirms its AR antagonistic activity.

Below is a diagram illustrating the experimental workflow for determining the anti-proliferative activity of this compound.

References

- 1. A Rationalized Approach to Design and Discover Novel Non-steroidal Derivatives through Computational Aid for the Treatment of Prostate Cancer - Kumar - Current Computer-Aided Drug Design [vietnamjournal.ru]

- 2. researchgate.net [researchgate.net]

- 3. cardiff.ac.uk [cardiff.ac.uk]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Preclinical Profile of Compound 28: A Novel Androgen Receptor Inhibitor

A Technical Guide for Drug Development Professionals

This technical whitepaper provides an in-depth overview of the preclinical research on "compound 28," a novel, double-branched deshydroxy bicalutamide (B1683754) analogue with potent androgen receptor (AR) antagonist activity. This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery and development of new therapeutics for prostate cancer.

Executive Summary

Compound 28 has emerged from preclinical studies as a highly potent, non-steroidal androgen receptor antagonist. It demonstrates significantly improved in vitro anti-proliferative activity against human prostate cancer cell lines when compared to the established AR inhibitor, bicalutamide, and shows activity comparable or superior to enzalutamide (B1683756).[1][2] The unique double-branched structure of compound 28 is believed to contribute to its enhanced potency. Molecular modelling studies suggest a novel binding mode within the ligand-binding domain of the androgen receptor.[1][2] Preclinical evidence, primarily from in vitro assays, strongly supports its further development as a potential therapeutic agent for castration-resistant prostate cancer (CRPC).

Mechanism of Action

Compound 28 functions as a direct competitive antagonist of the androgen receptor. By binding to the ligand-binding domain (LBD) of the AR, it prevents the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This inhibition blocks the subsequent conformational changes in the receptor that are necessary for its activation, nuclear translocation, and the transcription of androgen-dependent genes, such as prostate-specific antigen (PSA).[1][2]

Figure 1: Simplified signaling pathway of the androgen receptor and the inhibitory action of Compound 28.

Quantitative In Vitro Activity

The anti-proliferative effects of compound 28 have been evaluated in various human prostate cancer cell lines. The following tables summarize the key quantitative data from these studies, with bicalutamide and enzalutamide included for comparison.

Table 1: Anti-proliferative Activity (IC50, µM) in LNCaP Cells [1][2]

| Compound | IC50 (µM) |

| Compound 28 | 0.43 |

| Compound 27 (analogue) | 1.68 |

| Bicalutamide | 20.44 |

| Enzalutamide | 1.36 |

Table 2: Anti-proliferative Activity (IC50, µM) in Various Prostate Cancer Cell Lines [1][2]

| Cell Line | Compound 28 | Compound 27 | Bicalutamide | Enzalutamide |

| LNCaP | 0.43 | 1.68 | 20.44 | 1.36 |

| VCaP | Data indicates sub-micromolar activity | Data indicates sub-micromolar activity | Not Reported | Not Reported |

| PC3 | Data indicates sub-micromolar activity | Data indicates sub-micromolar activity | Not Reported | Not Reported |

Note: Specific IC50 values for VCaP and PC3 cells for Compound 28 were not available in the reviewed literature, but were described as having sub-micromolar activity.

Experimental Protocols

The following section details the generalized methodologies for the key experiments cited in the preclinical evaluation of compound 28.

Synthesis of Compound 28

Compound 28, a deshydroxy bicalutamide derivative, was synthesized via a Michael addition reaction. The general synthetic scheme involves the reaction of substituted thiophenols with phenylacrylamide derivatives.[3][4]

Figure 2: General synthetic workflow for Compound 28.

Materials and Reagents:

-

Substituted thiophenols

-

Phenylacrylamide derivatives

-

Sodium hydride (NaH) or Sodium hydroxide (B78521) (NaOH)

-

Tetrahydrofuran (THF) or 1,4-dioxane

-

Methacryloyl chloride

-

Dimethylacetamide (DMA)

General Procedure:

-

Preparation of Phenylacrylamide Intermediates: The corresponding aniline (B41778) is reacted with methacryloyl chloride in dimethylacetamide at room temperature.

-

Michael Addition: The substituted thiophenol is reacted with the phenylacrylamide derivative in the presence of a base (e.g., NaH in THF or NaOH in 1,4-dioxane) to yield the thioether derivative. The specific base and solvent system may vary depending on the substrates.[3]

-

Purification: The final product is purified using column chromatography and/or recrystallization.

-

Characterization: The structure of the synthesized compound is confirmed by analytical and spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.[3]

Cell Viability and Proliferation (MTT Assay)

The anti-proliferative activity of compound 28 was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials and Reagents:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP, PC3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Compound 28 and control compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well microplates

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of compound 28 or control compounds. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Downregulation of PSA Expression (qPCR)

To confirm the AR antagonist activity of compound 28, its effect on the expression of the AR-regulated gene, PSA (KLK3), was analyzed using quantitative real-time polymerase chain reaction (qPCR).

Materials and Reagents:

-

LNCaP cells

-

Compound 28 and control compounds

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for KLK3 (PSA) and a housekeeping gene (e.g., GAPDH, PPIA)

-

qPCR master mix

-

Real-time PCR system

Protocol:

-

Cell Treatment: LNCaP cells are seeded and treated with various concentrations of compound 28 or control compounds for a specified time (e.g., 24 hours).

-

RNA Extraction: Total RNA is isolated from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a cDNA synthesis kit.

-

qPCR: The qPCR reaction is set up using the cDNA, specific primers for KLK3 and the housekeeping gene, and a qPCR master mix. The reaction is run on a real-time PCR system.

-

Data Analysis: The relative expression of KLK3 mRNA is calculated using the delta-delta Ct method, normalized to the expression of the housekeeping gene. The results are presented as the fold change in expression compared to the vehicle-treated control. A strong reduction in PSA expression confirms the AR antagonist activity of the compound.[1][2]

Conclusion and Future Directions

The preclinical data for compound 28, a novel double-branched deshydroxy bicalutamide analogue, are highly promising. Its sub-micromolar inhibitory activity against prostate cancer cell lines, which is significantly more potent than bicalutamide and comparable to or better than enzalutamide, highlights its potential as a next-generation AR antagonist. The confirmation of its mechanism of action through the downregulation of PSA expression further strengthens its profile.

Future preclinical development should focus on in vivo efficacy studies in relevant animal models of prostate cancer, including xenograft models. Pharmacokinetic and toxicological studies will also be crucial to assess its drug-like properties and safety profile before it can be considered for clinical investigation. The unique chemical structure of compound 28 may offer advantages in overcoming the resistance mechanisms that have been observed with current anti-androgen therapies.

References

In-Depth Technical Guide: Androgen Receptor Antagonist 9 for Prostate Cancer Research

Disclaimer: The compound "Androgen Receptor Antagonist 9" is not a publicly recognized nomenclature. This guide has been developed using Enzalutamide as a representative and well-documented second-generation androgen receptor (AR) antagonist. The data and protocols presented herein are based on publicly available research on Enzalutamide and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of prostate cancer.

Executive Summary

This technical guide provides a comprehensive overview of a representative second-generation androgen receptor (AR) antagonist, referred to herein as "this compound" (based on Enzalutamide), for prostate cancer research. It details the mechanism of action, preclinical and clinical efficacy, and provides detailed protocols for key experimental procedures. The information is intended to equip researchers with the necessary knowledge to design and execute studies investigating the therapeutic potential of AR antagonists in prostate cancer.

Mechanism of Action

This compound is a potent and specific inhibitor of the androgen receptor signaling pathway. Unlike first-generation antagonists, it exhibits a multi-faceted mechanism of action that effectively abrogates AR activity.[1][2]

The key steps in its mechanism of action are:

-

Competitive Inhibition of Androgen Binding: It binds to the ligand-binding domain (LBD) of the AR with a significantly higher affinity than endogenous androgens like dihydrotestosterone (B1667394) (DHT).[1][3] This competitive binding prevents the conformational changes required for AR activation.

-

Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus. This compound prevents this nuclear import, sequestering the receptor in the cytoplasm.[1][3][4]

-

Disruption of DNA Binding and Co-activator Recruitment: By altering the AR's conformation, the antagonist impairs its ability to bind to androgen response elements (AREs) on target genes and recruit necessary co-activators for transcriptional activation.[1][3]

This comprehensive blockade of the AR signaling cascade leads to the downregulation of AR target genes, such as prostate-specific antigen (PSA), resulting in the inhibition of prostate cancer cell proliferation and induction of apoptosis.[4][5]

Signaling Pathway Diagram

Caption: AR Signaling Pathway and Inhibition by Antagonist 9.

Quantitative Data

The following tables summarize the preclinical and clinical efficacy of this compound (based on Enzalutamide).

Preclinical Efficacy: In Vitro IC50 Values

| Cell Line | Description | IC50 (µM) | Reference(s) |

| LNCaP | Androgen-sensitive human prostate adenocarcinoma | ~0.16 | [6] |

| C4-2B | Castration-resistant LNCaP derivative | ~1.2 | [7] |

| PC-3 | Androgen-independent human prostate adenocarcinoma | >10 | [8] |

| DU145 | Androgen-independent human prostate carcinoma | >10 | [9] |

Preclinical Efficacy: In Vivo Xenograft Models

| Model | Treatment | Tumor Growth Inhibition | Reference(s) |

| LNCaP Xenograft | Enzalutamide (10 mg/kg/day) | Induces tumor regression | [4] |

| C4-2B Xenograft | Enzalutamide + Fludarabine | Synergistically inhibited tumor growth | [10] |

| PC-3 Xenograft | Enzalutamide (5 mg/kg/day) + PAWI-2 (20 mg/kg/day) | 63% inhibition compared to vehicle | [8] |

| 22Rv1 Xenograft (castrated mice) | Enzalutamide | Monitored to endpoint | [4][10] |

Clinical Efficacy: Key Phase 3 Trial Outcomes

| Trial | Patient Population | Treatment Arms | Median Overall Survival (OS) | Median Radiographic Progression-Free Survival (rPFS) | PSA Response (≥50% decline) | Reference(s) |

| AFFIRM | Metastatic Castration-Resistant Prostate Cancer (mCRPC), post-chemotherapy | Enzalutamide vs. Placebo | 18.4 months vs. 13.6 months | Not Reported | 54% vs. 2% | [11] |

| PREVAIL | Chemotherapy-naïve mCRPC | Enzalutamide vs. Placebo | 32.4 months vs. 30.2 months | Not Reached vs. 3.9 months | 78% vs. 3% | [11] |

| PROSPER | Non-metastatic Castration-Resistant Prostate Cancer (nmCRPC) | Enzalutamide vs. Placebo | 67.0 months vs. 56.3 months | 36.6 months vs. 14.7 months | 97% (≥50% decline), 38% (≥90% decline) | [12][13][14] |

| ARCHES | Metastatic Hormone-Sensitive Prostate Cancer (mHSPC) | Enzalutamide + ADT vs. Placebo + ADT | Not Reached (34% reduction in risk of death) | Not Reached vs. 19.4 months | 68.1% (undetectable PSA) vs. 17.6% | [15][16][17] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Androgen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the ability of a compound to compete with a radiolabeled ligand for binding to the androgen receptor.[14][18][19]

Materials:

-

Rat prostate cytosol (source of AR)

-

[³H]-R1881 (radiolabeled synthetic androgen)

-

Test compound (this compound)

-

TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail

-

96-well plates

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare TEDG buffer and HAP slurry according to standard laboratory procedures.

-

Compound Dilution: Prepare a serial dilution of the test compound in the appropriate vehicle (e.g., DMSO).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

10 µL of test compound dilution or vehicle control.

-

A fixed concentration of [³H]-R1881.

-

Rat prostate cytosol preparation.

-

-

Incubation: Incubate the plate overnight at 4°C with gentle agitation to allow for competitive binding.

-

Separation of Bound and Unbound Ligand: Add HAP slurry to each well and incubate to allow the AR-ligand complex to bind to the HAP. Centrifuge the plate and discard the supernatant containing the unbound ligand.

-

Washing: Wash the HAP pellet with buffer to remove any remaining unbound ligand.

-

Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value.

AR Luciferase Reporter Gene Assay

This assay measures the ability of a compound to inhibit AR-mediated gene transcription.[2][13][15][20]

Materials:

-

Prostate cancer cell line (e.g., LNCaP or 22Rv1)

-

AR expression vector (if using AR-negative cells)

-

Luciferase reporter vector containing AREs

-

Transfection reagent

-

Cell culture medium (androgen-depleted)

-

DHT or other androgen

-

Test compound (this compound)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with the AR expression vector (if necessary) and the ARE-luciferase reporter vector using a suitable transfection reagent.

-

Incubation: Incubate the cells for 24-48 hours to allow for vector expression.

-

Treatment: Treat the cells with a serial dilution of the test compound in the presence of a fixed concentration of an androgen (e.g., DHT) to stimulate AR activity. Include appropriate controls (vehicle, androgen only).

-

Incubation: Incubate the cells for another 24-48 hours.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add the luciferase assay reagent and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the IC50 value for the inhibition of AR transcriptional activity.

Cell Viability (MTT) Assay

This assay determines the effect of the antagonist on cell proliferation and viability.[1][8][16][21]

Materials:

-

Prostate cancer cells

-

96-well plates

-

Cell culture medium

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Prostate Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of an AR antagonist.[4][10]

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Prostate cancer cells (e.g., LNCaP, C4-2B)

-

Matrigel (optional)

-

Test compound (this compound)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Implantation: Harvest prostate cancer cells and resuspend them in a suitable medium, with or without Matrigel. Subcutaneously inject the cell suspension into the flank of the mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the test compound or vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

-

Endpoint: Continue treatment until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the antagonist.

Western Blot for AR Nuclear Translocation

This protocol is used to assess the effect of the antagonist on the subcellular localization of the androgen receptor.[3][6][12][22][23]

Materials:

-

Prostate cancer cells

-

Androgen (e.g., DHT)

-

Test compound (this compound)

-

Cell lysis buffers for cytoplasmic and nuclear fractionation

-

Protein quantification assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibody against AR

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat prostate cancer cells with the test compound for a specified time, followed by stimulation with an androgen.

-

Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.

-

Protein Quantification: Determine the protein concentration of each fraction.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer the proteins to a membrane.

-

Immunoblotting: Probe the membrane with a primary antibody against AR, followed by an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Analyze the intensity of the AR bands in the cytoplasmic and nuclear fractions to determine the effect of the antagonist on AR nuclear translocation.

Experimental and Logical Workflows

In Vitro Drug Discovery and Validation Workflow

Caption: In Vitro Drug Discovery and Validation Workflow.

In Vivo Efficacy Testing Workflow

Caption: In Vivo Efficacy Testing Workflow.

Conclusion

This compound (represented by Enzalutamide) is a highly effective inhibitor of the androgen receptor signaling pathway with proven preclinical and clinical activity against prostate cancer. This guide provides a foundational understanding of its mechanism of action and the experimental methodologies required for its investigation. The provided data and protocols can serve as a valuable resource for the continued research and development of novel androgen receptor antagonists for the treatment of prostate cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. info.taconic.com [info.taconic.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2.3. MTT Assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Enzalutamide-Resistant Progression of Castration-Resistant Prostate Cancer Is Driven via the JAK2/STAT1-Dependent Pathway [frontiersin.org]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epa.gov [epa.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. MTT assay [bio-protocol.org]

- 17. bccancer.bc.ca [bccancer.bc.ca]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 20. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Determination of aryl hydrocarbon receptor nuclear translocator protein concentration and subcellular localization in hepatic and nonhepatic cell culture lines: development of quantitative Western blotting protocols for calculation of aryl hydrocarbon receptor and aryl hydrocarbon receptor nuclear translocator protein in total cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Regulation and targeting of androgen receptor nuclear localization in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Pharmacological Profile of a Novel Androgen Receptor Antagonist: Androgen Receptor Antagonist 9

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer. Consequently, the AR signaling pathway is a primary target for therapeutic intervention. Androgen receptor antagonists are a cornerstone of prostate cancer therapy, functioning by competitively inhibiting the binding of endogenous androgens to the AR, thereby preventing its activation and downstream signaling. This technical guide provides a comprehensive overview of the pharmacological properties and preclinical evaluation of a novel, non-steroidal androgen receptor antagonist, designated herein as "Androgen receptor antagonist 9".

While "this compound" is not a universally recognized nomenclature for a specific clinical agent, this document refers to the chemical entity 4-(3-(4-hydroxyphenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile (CAS 915086-32-7), a compound available for research purposes. Due to the limited availability of specific pharmacological data for this compound in peer-reviewed literature, this guide will utilize it as a representative example of a novel AR antagonist. The quantitative data presented is illustrative, based on the well-characterized second-generation AR antagonist, enzalutamide (B1683756), to provide a relevant context for the evaluation of such compounds.

Pharmacological Data

The preclinical pharmacological assessment of a novel androgen receptor antagonist is critical to defining its potency, selectivity, and potential therapeutic efficacy. This evaluation typically involves a suite of in vitro and in vivo assays.

In Vitro Pharmacology

The in vitro activity of an AR antagonist is characterized by its binding affinity to the receptor, its ability to inhibit androgen-induced transcriptional activity, and its effect on the proliferation of androgen-sensitive cancer cells.

Table 1: Representative In Vitro Pharmacological Data for a Second-Generation AR Antagonist

| Parameter | Assay Type | Cell Line/System | Representative Value |

| AR Binding Affinity (Ki) | Competitive Radioligand Binding | Recombinant Human AR | ~2-5 nM |

| Functional Antagonist Activity (IC50) | AR Reporter Gene Assay | LNCaP | ~30-40 nM[1] |

| Inhibition of AR Nuclear Translocation (IC50) | High Content Imaging | LNCaP | ~50-100 nM[1] |

| Inhibition of Cell Proliferation (IC50) | Cell Viability Assay | LNCaP | ~100-200 nM[2] |

| Inhibition of Cell Proliferation (IC50) | Cell Viability Assay | VCaP | ~200-400 nM |

Note: The values presented are representative for a potent second-generation AR antagonist like enzalutamide and serve as a benchmark for the evaluation of novel compounds such as this compound. Specific experimental data for this compound is not publicly available.

In Vivo Pharmacology

In vivo studies are essential to assess the anti-tumor activity and pharmacokinetic properties of an AR antagonist in a physiological setting. Xenograft models using human prostate cancer cell lines are commonly employed.

Table 2: Representative In Vivo Efficacy Data for a Second-Generation AR Antagonist

| Parameter | Animal Model | Treatment | Representative Outcome |

| Tumor Growth Inhibition | LNCaP Xenograft in Castrated Male Mice | 10 mg/kg/day, oral | >80% reduction in tumor volume |